molecular formula C10H11NO3 B1626859 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-00-3

3-[(3-Methylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1626859
CAS RN: 95262-00-3
M. Wt: 193.2 g/mol
InChI Key: VXGWLFVNSUWCNK-UHFFFAOYSA-N
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Description

“3-[(3-Methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code of the compound is 1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) . Its canonical SMILES is CC1=CC(=CC=C1)NC(=O)CC(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.20 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 66.4 Ų . The compound has a complexity of 227 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A related compound, 3-[(2-Hydroxyphenyl)amino]butanoic acid, and its derivatives have been synthesized to contain hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives showed significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Metabolic Pathways in Cyanobacteria

Research has identified non-encoded diaminomonocarboxylic acids, such as 3-N-methyl-2,3-diaminopropanoic acid, widely distributed in cyanobacterial species. These compounds, known for their neurotoxic effects, suggest potential environmental hazards and necessitate further studies on their biosynthesis and effects (Nunn & Codd, 2017).

Chemical Synthesis Applications

3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been successfully reacted with various terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, showcasing the compound's versatility in chemical synthesis (Kobayashi et al., 2008).

Anti-inflammatory Activities

Phenolic compounds derived from the tender leaves of Eucommia ulmoides Oliv. have been studied for their anti-inflammatory activities. These include derivatives such as 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, demonstrating the potential for natural product-derived anti-inflammatory agents (Ren et al., 2021).

Liquid Crystal Research

A new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid has been designed, exhibiting a wide-range enantiotropic nematic phase, which opens up possibilities for new materials in liquid crystal displays and other optoelectronic applications (Gude et al., 2013).

Chemoenzymatic Reduction for Enantiomerically Pure Acids

The chemoenzymatic reduction of 2-oxo acids, including derivatives related to 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid, using d-lactate dehydrogenase from Staphylococcus epidermidis offers a route to enantiomerically pure phenyllactic acids, highlighting its importance in the synthesis of natural products and active substances in medicine (Sivanathan et al., 2015).

properties

IUPAC Name

3-(3-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGWLFVNSUWCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506145
Record name 3-(3-Methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95262-00-3
Record name 3-(3-Methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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